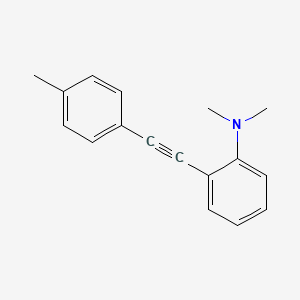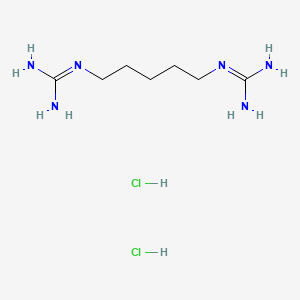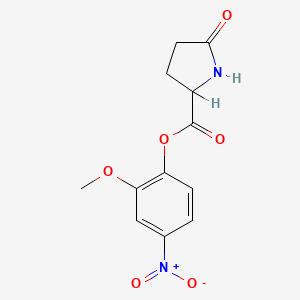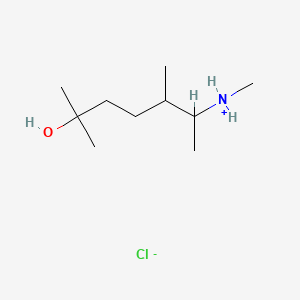
2-Heptanol, 2,5-dimethyl-6-methylamino-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Heptanol, 2,5-dimethyl-6-methylamino-, hydrochloride is a chemical compound with a complex structure It is a derivative of heptanol, characterized by the presence of dimethyl and methylamino groups, along with a hydrochloride salt
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptanol, 2,5-dimethyl-6-methylamino-, hydrochloride typically involves multiple steps. One common method includes the alkylation of 2,5-dimethylheptanol with a methylamine derivative, followed by the introduction of a hydrochloride group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Industrial methods also focus on optimizing yield and minimizing waste, making the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
2-Heptanol, 2,5-dimethyl-6-methylamino-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the methylamino group is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, nucleophiles like hydroxide or cyanide ions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-Heptanol, 2,5-dimethyl-6-methylamino-, hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound may be used in studies involving cell signaling and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as its role in drug development, is ongoing.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Heptanol, 2,5-dimethyl-6-methylamino-, hydrochloride involves its interaction with specific molecular targets. The methylamino group can participate in hydrogen bonding and electrostatic interactions, influencing biological pathways. The compound may act on enzymes or receptors, altering their activity and leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Heptanol, 6-amino-2-methyl-: This compound shares a similar heptanol backbone but differs in the position and type of substituents.
2-Heptanol, 2,5-dimethyl-: Lacks the methylamino group, resulting in different chemical properties and reactivity.
Uniqueness
2-Heptanol, 2,5-dimethyl-6-methylamino-, hydrochloride is unique due to the presence of both dimethyl and methylamino groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
63834-32-2 |
|---|---|
Fórmula molecular |
C10H24ClNO |
Peso molecular |
209.76 g/mol |
Nombre IUPAC |
(6-hydroxy-3,6-dimethylheptan-2-yl)-methylazanium;chloride |
InChI |
InChI=1S/C10H23NO.ClH/c1-8(9(2)11-5)6-7-10(3,4)12;/h8-9,11-12H,6-7H2,1-5H3;1H |
Clave InChI |
XVKMPUZIWXZDAD-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC(C)(C)O)C(C)[NH2+]C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(dimethylcarbamoyloxy)phenyl]methylazanium;chloride](/img/structure/B13770405.png)



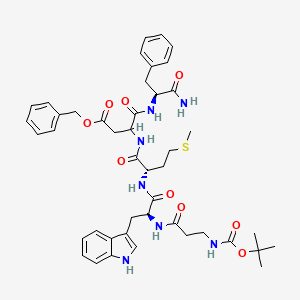

![3-[1,1'-Biphenyl]-4-yl-1-bromo-1,2,3,4-tetrahydronaphthalene](/img/structure/B13770426.png)


